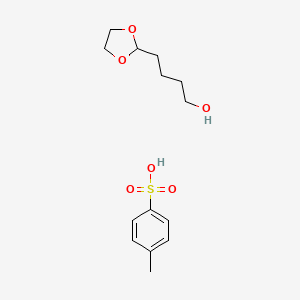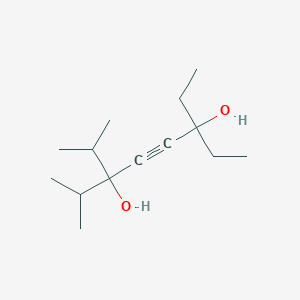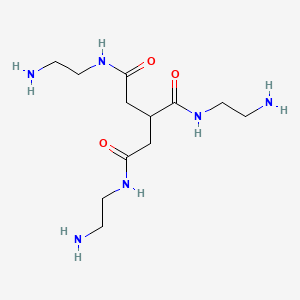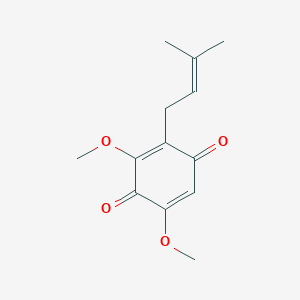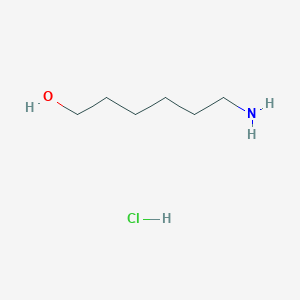![molecular formula C19H17IN2 B12557402 1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide CAS No. 142093-83-2](/img/structure/B12557402.png)
1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyl group attached to a pyridinium ion, which is further connected to a pyridin-2-yl ethenyl group. The iodide ion serves as the counterion, balancing the charge of the pyridinium ion.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide typically involves a multi-step process. One common method includes the reaction of benzyl chloride with 2-(pyridin-2-yl)ethenylpyridine in the presence of a base to form the desired pyridinium salt. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as acetonitrile or ethanol, followed by the addition of an iodide source, such as sodium iodide or potassium iodide, to precipitate the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyridinium salts and their derivatives .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings
Wirkmechanismus
The mechanism of action of 1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular receptors or enzymes, leading to the modulation of various signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide can be compared with other similar compounds, such as:
- 1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium chloride
- 1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium bromide
- 1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium hydroxide
These compounds share a similar core structure but differ in the counterion. The uniqueness of this compound lies in its specific iodide counterion, which can influence its reactivity, solubility, and overall properties .
Eigenschaften
CAS-Nummer |
142093-83-2 |
|---|---|
Molekularformel |
C19H17IN2 |
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
1-benzyl-2-(2-pyridin-2-ylethenyl)pyridin-1-ium;iodide |
InChI |
InChI=1S/C19H17N2.HI/c1-2-8-17(9-3-1)16-21-15-7-5-11-19(21)13-12-18-10-4-6-14-20-18;/h1-15H,16H2;1H/q+1;/p-1 |
InChI-Schlüssel |
MUYSSWYXMNQZMI-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2C=CC3=CC=CC=N3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol](/img/structure/B12557321.png)
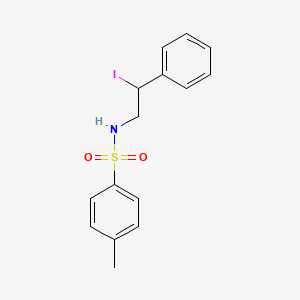
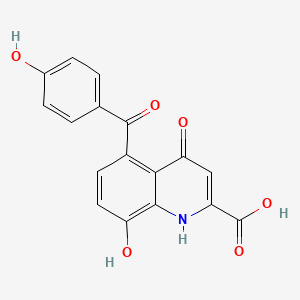
acetate](/img/structure/B12557345.png)
![1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12557352.png)



